molecular formula C18H22O2 B1671321 Estrone CAS No. 53-16-7

Estrone

Cat. No.: B1671321
CAS No.: 53-16-7
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-CBZIJGRNSA-N
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Mechanism of Action

Target of Action

Estrone, a type of estrogen, primarily targets estrogen receptors (ERs) . These receptors are found in various tissues in the body, including the ovaries, breasts, hypothalamus, and pituitary . ERs are ligand-dependent transcription factors that regulate gene transcription, thereby facilitating the normal biological functions of estrogens .

Mode of Action

This compound works by entering the cells of certain tissues in the body and attaching to nuclear receptors . This interaction influences how genes are expressed, leading to various physiological responses in the body . It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced in vivo from androstenedione or from testosterone via estradiol . It may be further metabolized to 16-alpha-hydroxythis compound, which may be reduced to estriol by estradiol dehydrogenase . In addition, this compound-derived compounds, including 4-hydroxythis compound, a meta-cleavage product, and pyridinthis compound acid, have been identified .

Pharmacokinetics

When taken orally, about 95% of a dose of this compound is metabolized in the intestines and liver into this compound and estrogen conjugates such as this compound sulfate, this compound glucuronide, and estradiol sulfate, among others, prior to entering the circulation . This process is known as the first-pass hepatic effect .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound plays a role in female sexual function and reproductive health . It can convert to estradiol when the body needs it . This compound is also associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production . It inhibits apoptosis and necrosis of cardiac and endothelial cells and alleviates pathological heart hypertrophy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, estrogens occurring in the environment can negatively affect organisms through phenomena such as feminization, dysregulation of natural processes related to reproduction, lowering the physiological condition of the organisms, disturbances in the regulation of both proapoptotic and anti-apoptotic processes, and even the occurrence of neoplastic processes . Moreover, diet is paramount in maintaining the gut-skin axis, in part through plant selective estrogen receptor modulators (SERMs), which can impact skin health .

Biochemical Analysis

Biochemical Properties

Estrone is an estrogen, specifically an agonist of the estrogen receptors ERα and ERβ . It is a far less potent estrogen than is estradiol, and as such, is a relatively weak estrogen . This compound can be converted into estradiol, and serves mainly as a precursor or metabolic intermediate of estradiol . It is both a precursor and metabolite of estradiol .

Cellular Effects

This compound plays a role in female sexual function and reproductive health . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High this compound levels may increase the growth of breast cancer and uterine cancer .

Molecular Mechanism

This compound works by entering the cells of certain tissues in the body and attaching to nuclear receptors . This interaction then influences how genes are expressed, leading to various physiological responses in the body .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, low or high this compound can cause symptoms such as irregular bleeding, fatigue, or mood swings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, veterinarians use this compound for its mild anabolic properties .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol . The metabolism of estrogen takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is produced in the ovaries, as well as the adipose tissue and adrenal glands .

Subcellular Localization

This compound is localized in the cells of certain tissues in the body . After ligand activation, GPER triggers multiple downstream pathways that exert diverse biological effects on the regulation of cell growth, migration, and programmed cell death in a variety of tissues .

Chemical Reactions Analysis

Types of Reactions: Estrone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can involve halogenation using reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of this compound-3,17-dione.

    Reduction: Reduction can produce estradiol.

    Substitution: Halogenation can result in halogenated this compound derivatives.

Comparison with Similar Compounds

    Estradiol: The main female hormone throughout the lives of most people assigned female at birth.

    Estriol: Increases during pregnancy and is the weakest estrogen among the three.

Estrone’s uniqueness lies in its role as a precursor and metabolite of estradiol, making it an essential component in the estrogen biosynthesis pathway .

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Record name estrone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estrone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022367
Record name Estrone
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Solid white powder.
Record name Estrone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRONE
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Solubility

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL
Record name Estrone
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Record name ESTRONE
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Record name Estrone
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Density

1.236 g/cu cm at 25 °C
Record name ESTRONE
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Mechanism of Action

Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page.
Record name Estrone
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Color/Form

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic

CAS No.

53-16-7, 19973-76-3
Record name Estrone
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Record name Estrone
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Melting Point

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F
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Record name Estrone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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